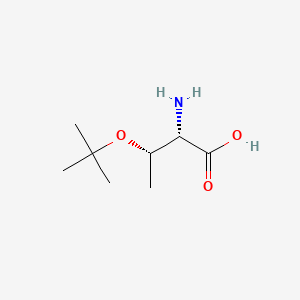
7-Methoxy-N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazole wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindung könnte aufgrund ihrer Thiazolringstruktur als antimikrobielles Mittel dienen. Thiazole haben Aktivität gegen Bakterien, Pilze und Viren gezeigt . Weitere Forschung ist erforderlich, um sein spezifisches antibakterielles oder antifungales Potenzial zu untersuchen.
Antitumor- und Zytotoxische Eigenschaften
Thiazole haben sich als vielversprechend für Antitumor- und Zytotoxika erwiesen. Verbindungen mit ähnlichen Strukturen wurden auf ihre Auswirkungen auf Krebszellen untersucht. Weitere Forschung könnte untersuchen, ob diese Verbindung eine Zytotoxizität gegen bestimmte Tumorzelllinien aufweist .
Antiepileptische Eigenschaften
Thiazole wurden als potenzielle Antiepileptika untersucht. Ihr Einfluss auf die neuronale Erregbarkeit und die Krampfkontrolle bedarf der Untersuchung. Diese Verbindung könnte ein Kandidat für die Entwicklung von Antiepileptika sein.
Zusammenfassend lässt sich sagen, dass 7-Methoxy-N-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamid in verschiedenen Bereichen vielversprechend ist, aber weitere Forschung ist unerlässlich, um sein volles Potenzial zu erschließen. Forscher sollten seine spezifischen Wirkmechanismen untersuchen und In-vitro- und In-vivo-Studien durchführen, um seine Anwendungen zu validieren . 🌟
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
7-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-11-16(26-19(21-11)15-7-4-8-25-15)10-20-18(22)14-9-12-5-3-6-13(23-2)17(12)24-14/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXRXPQBBLDCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)





![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

![3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide](/img/structure/B2522918.png)


